3-Thietaneethanol 3-Thietaneethanol
Brand Name: Vulcanchem
CAS No.: 1393688-70-4
VCID: VC2560061
InChI: InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2
SMILES: C1C(CS1)CCO
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol

3-Thietaneethanol

CAS No.: 1393688-70-4

Cat. No.: VC2560061

Molecular Formula: C5H10OS

Molecular Weight: 118.2 g/mol

* For research use only. Not for human or veterinary use.

3-Thietaneethanol - 1393688-70-4

Specification

CAS No. 1393688-70-4
Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
IUPAC Name 2-(thietan-3-yl)ethanol
Standard InChI InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2
Standard InChI Key ADYMDEHXWVSQOJ-UHFFFAOYSA-N
SMILES C1C(CS1)CCO
Canonical SMILES C1C(CS1)CCO

Introduction

Physical and Chemical Properties

Physical Properties

Based on data available for related thietane derivatives, particularly the more complex "3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide," we can compile information about physical properties relevant to thietane-containing compounds.

Table 1: Physical Properties of 3-Thietaneethanol Derivative

PropertyValueCompound
Molecular FormulaC₁₅H₂₂O₅S₂3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Molecular Weight346.46200 g/mol3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Density1.251 g/cm³3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Boiling Point519.4°C at 760 mmHg3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Flash Point267.9°C3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
LogP4.321203-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
PSA94.270003-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Vapor Pressure2.26E-10 mmHg at 25°C3-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide
Refractive Index1.5313-Thietaneethanol,β,2,2-trimethyl-,3-(4-methylbenzenesulfonate) 1,1-dioxide

The basic 3-thietaneethanol would likely have different physical properties than this more complex derivative, but these values provide insight into the general physical characteristics of compounds containing the thietane ring system with hydroxyl functionalities.

Chemical Properties

The chemical behavior of 3-thietaneethanol is largely determined by its unique structural features. Based on research on related thietane compounds, several key chemical properties can be identified:

  • Enhanced reactivity due to ring strain in the four-membered thietane ring, making it susceptible to ring-opening reactions with appropriate nucleophiles .

  • The sulfur atom in the thietane ring can undergo oxidation to form sulfoxide or sulfone derivatives, as evidenced by the existence of thietane dioxide derivatives in the literature .

  • The hydroxyl group of the ethanol substituent provides hydrogen bonding capabilities, potentially influencing solubility in polar solvents and reactivity toward electrophiles.

  • The ethanol side chain offers a site for further functionalization through reactions typical of primary alcohols, such as esterification, as seen in the tosylate derivative mentioned in the search results .

  • Like other thietanes, 3-thietaneethanol would likely be susceptible to nucleophilic attack, particularly at positions adjacent to the sulfur atom due to the polarization of the C-S bonds.

Synthesis Methodologies

Several synthetic approaches to thietane rings and their derivatives are documented in the literature, which could be adapted for the preparation of 3-thietaneethanol.

Nucleophilic Displacement Methods

One established method for thietane synthesis involves stepwise nucleophilic displacements. According to research findings, thiourea can be employed as a nucleophile in double displacement reactions to yield thietane derivatives .

For example, the reaction of thiourea with 3,3-bis(chloromethyl)oxetane in the presence of HClO₄ produces S-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate. Further treatment with KOH in ethanol yields 3-chloromethyl-3-hydroxymethylthietane through a thiolate intermediate . This approach demonstrates the feasibility of constructing the thietane ring system with oxygen-containing substituents, which is relevant to the synthesis of 3-thietaneethanol.

Ring-Opening of Three-Membered Heterocycles

Another important synthetic pathway involves the nucleophilic ring-opening of three-membered heterocycles followed by intramolecular cyclization. Research has shown that chloromethyloxirane and its phenyl derivatives can react with H₂S in the presence of Ba(OH)₂ to yield thietane-3-ols .

The reaction mechanism proceeds as follows:

  • H₂S is deprotonated by Ba(OH)₂ to form the hydrogensulfide anion

  • This anion attacks the less sterically hindered or benzylic carbon of the oxirane ring

  • Following proton transfer, the resulting hydroxyalkanethiolate undergoes intramolecular nucleophilic displacement

  • The final product is a thietane-3-ol

This methodology is particularly relevant for the synthesis of 3-thietaneethanol, as it demonstrates the feasibility of creating thietane rings with hydroxyl-containing substituents.

Synthesis of 3,3-Disubstituted Thietane Derivatives

For more complex thietane derivatives, calcium-catalyzed reactions of 3-aryl-thietan-3-ol dioxides with various nucleophiles have been reported . While this approach is more focused on creating 3,3-disubstituted structures, it illustrates the versatility of thietane chemistry and potential pathways for functionalization.

MethodReagentsProductReference
Nucleophilic DisplacementThiourea, 3,3-bis(chloromethyl)oxetane, HClO₄, KOH3-chloromethyl-3-hydroxymethylthietane
Ring-opening of HeterocyclesChloromethyloxirane, H₂S, Ba(OH)₂Thietane-3-ols
Calcium-catalyzed Reaction3-aryl-thietan-3-ol dioxides, various nucleophiles3,3-disubstituted thietane dioxides

The search results reference several other thietane-containing compounds that share structural similarities with 3-thietaneethanol:

  • 3-chloromethyl-3-hydroxymethylthietane

  • 2-oxa-6-thiaspiro[3.3]heptane

  • Thietane-3-ols

  • 3-hydroxy-3-(p-tolyl)thietane

These compounds provide insight into the structural diversity possible within the thietane family and serve as potential synthetic intermediates or analogs for comparison with 3-thietaneethanol.

Experimental Research Methodologies

Research on compounds like 3-thietaneethanol typically employs various experimental methodologies to elucidate their properties and behaviors. Based on established research practices, several approaches would be appropriate for studying this compound:

Synthetic Methodology Development

Experimental research focused on optimizing synthetic routes to 3-thietaneethanol would likely employ established methods in experimental research design. This would involve systematic variation of reaction conditions, catalysts, and precursors to determine optimal synthetic pathways . Such research would be classified as experimental research, involving the objective, systematic, controlled investigation for the purpose of examining probability and causality among variables .

Spectroscopic Characterization

Comprehensive characterization of 3-thietaneethanol would involve various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight and fragmentation pattern analysis

  • X-ray crystallography if crystalline forms can be obtained

These techniques would provide crucial data for unambiguous structural determination and purity assessment.

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